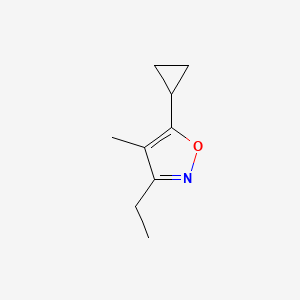

5-Cyclopropyl-3-ethyl-4-methylisoxazole

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-cyclopropyl-3-ethyl-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H13NO/c1-3-8-6(2)9(11-10-8)7-4-5-7/h7H,3-5H2,1-2H3 |

InChI Key |

AADGZSSWKURJDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC(=C1C)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-ethyl-4-methylisoxazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis, which employs eco-friendly synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods: In industrial settings, the production of 5-Cyclopropyl-3-ethyl-4-methylisoxazole often involves large-scale cycloaddition reactions using efficient catalysts and optimized reaction conditions. The use of microwave-assisted synthesis has also been reported to enhance the yield and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-3-ethyl-4-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form oximes, which can further undergo intramolecular cyclization to produce substituted isoxazoles . Reduction reactions can lead to the formation of amines, while substitution reactions can introduce different functional groups onto the isoxazole ring .

Common Reagents and Conditions: Common reagents used in the reactions of 5-Cyclopropyl-3-ethyl-4-methylisoxazole include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite . The reactions are typically carried out under moderate conditions, such as room temperature or slightly elevated temperatures, to achieve high yields .

Major Products: The major products formed from the reactions of 5-Cyclopropyl-3-ethyl-4-methylisoxazole include various substituted isoxazoles, amines, and oximes . These products have significant biological and industrial applications.

Scientific Research Applications

5-Cyclopropyl-3-ethyl-4-methylisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound has shown potential as an anticancer agent, antioxidant, antibacterial, and antimicrobial agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-ethyl-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain . Additionally, it can interact with GABA receptors, leading to its potential use as an anticonvulsant . The exact molecular pathways involved in its action are still under investigation, but its ability to modulate various biological processes makes it a promising compound for therapeutic applications .

Comparison with Similar Compounds

Research Findings and Limitations

While the provided evidence lacks explicit data on 5-cyclopropyl-3-ethyl-4-methylisoxazole, structural comparisons suggest:

Advantages : Enhanced metabolic stability and tailored lipophilicity compared to carboxylate-containing analogs.

Disadvantages : Reduced solubility may limit bioavailability in aqueous environments.

Further studies are needed to validate these hypotheses, including synthetic optimization and in vitro assays.

Biological Activity

5-Cyclopropyl-3-ethyl-4-methylisoxazole is a heterocyclic compound classified within the isoxazole family, characterized by its unique molecular structure that includes a cyclopropyl group, an ethyl group, and a methyl group attached to the isoxazole ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of 5-Cyclopropyl-3-ethyl-4-methylisoxazole is with a molecular weight of approximately 178.23 g/mol. The distinct substitution pattern of this compound enhances its stability and lipophilicity, making it a candidate for drug development.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 178.23 g/mol |

| Structural Features | Cyclopropyl, Ethyl, Methyl groups on isoxazole ring |

Biological Activities

Research indicates that compounds within the isoxazole class, including 5-Cyclopropyl-3-ethyl-4-methylisoxazole, exhibit diverse pharmacological effects. Some notable biological activities include:

- Antiviral Activity : Isoxazoles have been studied for their ability to inhibit viral replication. For instance, structure-activity relationship studies on related compounds have shown significant antiviral activity against human rhinovirus (HRV) serotypes with mean minimum inhibitory concentrations (MICs) as low as 0.40 µM .

- Anticancer Properties : Recent studies have explored the anticancer potential of isoxazole derivatives. Compounds similar to 5-Cyclopropyl-3-ethyl-4-methylisoxazole have demonstrated promising anticancer activity against lung cancer cells (A549), indicating potential therapeutic applications in oncology .

The biological activity of 5-Cyclopropyl-3-ethyl-4-methylisoxazole may involve interactions with specific enzymes or receptors, leading to inhibition or modulation of their activity. Understanding these interactions at the molecular level is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Case Studies

- Antiviral Efficacy : A study involving substituted phenyl analogues of isoxazoles demonstrated enhanced activity against HRV serotypes with specific substitutions at the 2-position significantly improving efficacy. This suggests that structural modifications can lead to increased biological activity .

- Anticancer Evaluation : In a recent investigation, several isoxazole derivatives were synthesized and tested for their anticancer effects against A549 lung cancer cells. Compounds exhibiting excellent anticancer activity were identified, highlighting the potential of this class of compounds in cancer therapy .

Q & A

Q. What are the established synthetic routes for 5-cyclopropyl-3-ethyl-4-methylisoxazole, and what are their key methodological considerations?

The synthesis of isoxazole derivatives often employs cycloaddition reactions. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes is a validated approach for constructing the isoxazole core . Key steps include:

- Reaction optimization : Temperature control (e.g., reflux in ethanol) and catalytic additives (e.g., glacial acetic acid) to enhance regioselectivity .

- Purification : Column chromatography or recrystallization (e.g., using ethanol or ether) to isolate the product .

- Characterization : IR and H NMR to confirm the cyclopropane and ethyl substituents, with HRMS for molecular weight validation .

Q. How can researchers validate the structural identity of 5-cyclopropyl-3-ethyl-4-methylisoxazole?

Use a multi-technique approach:

- Spectroscopy : H NMR to identify proton environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) and IR for functional groups like C=N (1630–1680 cm) .

- Chromatography : TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to confirm purity .

- Elemental analysis : Match experimental C, H, N, and O percentages to theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for 5-cyclopropyl-3-ethyl-4-methylisoxazole analogs?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Structural variations : Compare substituent effects (e.g., cyclopropyl vs. phenyl groups) using structure-activity relationship (SAR) models .

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) to minimize variability .

- Theoretical frameworks : Link results to mechanistic hypotheses (e.g., enzyme inhibition via isoxazole’s electron-deficient ring) .

Q. How can factorial design optimize the synthesis of 5-cyclopropyl-3-ethyl-4-methylisoxazole for scalable production?

Apply a 2 factorial design to evaluate variables:

- Factors : Temperature (60–100°C), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (0.1–1.0 mol%) .

- Responses : Yield, purity, and reaction time.

- Analysis : ANOVA to identify significant factors (e.g., temperature impacts cycloaddition efficiency) . Example: A 2021 study on analogous isoxazoles achieved 85% yield by optimizing solvent polarity and catalyst .

Q. What methodologies are effective for studying the metabolic stability of 5-cyclopropyl-3-ethyl-4-methylisoxazole in preclinical models?

- In vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation .

- Isotopic labeling : Introduce C or H tags to track metabolite formation via LC-MS/MS .

- Computational modeling : Predict metabolic hotspots (e.g., cyclopropane ring oxidation) using QSAR or docking simulations .

Theoretical and Methodological Integration

Q. How can researchers align experimental studies on 5-cyclopropyl-3-ethyl-4-methylisoxazole with broader chemical theories?

Q. What are the challenges in replicating published synthetic protocols for this compound, and how can they be addressed?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.